2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile
Description
2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile (CAS: 1805573-17-4, molecular formula: C₇H₅BrN₂O, molecular weight: 213.03 g/mol) is a pyridine derivative featuring a bromo group at position 6, a hydroxyl group at position 5, and an acetonitrile moiety at position 3 of the pyridine ring . However, detailed experimental data on its physicochemical properties (e.g., melting point, solubility) remain unreported in the available literature.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(6-bromo-5-hydroxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-7-6(11)3-5(1-2-9)4-10-7/h3-4,11H,1H2 |
InChI Key |
LHYOOQACSPAUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile may involve large-scale bromination and nitrile introduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of 2-(6-Bromo-5-oxopyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(6-Bromo-5-hydroxypyridin-3-yl)ethylamine.
Substitution: Formation of 2-(6-Substituted-5-hydroxypyridin-3-yl)acetonitrile.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile as an anticancer agent. Research indicates that derivatives of hydroxypyridine compounds can exhibit significant inhibitory activity against various cancer cell lines. For instance, compounds structurally related to 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile have been shown to inhibit the hypoxia-inducible factor (HIF-1) signaling pathway, which is crucial in cancer progression and metastasis .
Inhibitors of Biological Targets
This compound has also been explored as a potential inhibitor of specific biological pathways. The synthesis of small-molecule inhibitors that target the HIF-1 pathway has demonstrated promising results, suggesting that 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile could serve as a lead compound for developing new therapeutic agents .
Materials Science Applications
Nanotechnology
In the realm of nanotechnology, 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile has been utilized in the synthesis of nanoparticles. Its phenolic structure allows for interactions with metal ions, facilitating the creation of metal-polyphenol networks that enhance the stability and functionality of nanoparticles. These nanoparticles have shown promise in drug delivery systems and bioimaging applications due to their biocompatibility and ability to encapsulate therapeutic agents .
Table 2: Nanoparticle Synthesis Using Phenolic Compounds
| Nanoparticle Type | Synthesis Method | Application Area |
|---|---|---|
| Metal-polyphenol Nanoparticles | Coordination with metal ions | Drug Delivery |
| Polyphenol-coated Nanoparticles | Encapsulation of therapeutic agents | Bioimaging |
Case Studies
Case Study 1: Anticancer Research
In a study conducted on the anticancer effects of hydroxypyridine derivatives, researchers synthesized various analogs of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile. The results indicated that modifications at the hydroxypyridine core significantly affected biological activity, with some derivatives exhibiting IC50 values below 1 μM against cancer cell lines .
Case Study 2: Nanotechnology Implementation
A recent investigation into phenolic-enabled nanotechnology demonstrated the successful application of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile in creating stable nanoparticles for drug delivery. These nanoparticles were shown to improve the bioavailability of encapsulated drugs and enhance their therapeutic efficacy in preclinical models .
Mechanism of Action
The mechanism of action of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile and related compounds:
Key Observations:
- This could enhance solubility in polar solvents like water or ethanol .
- Nitro vs. Hydroxyl : The nitro group in (5-bromo-3-nitro-pyridin-2-yl)-acetonitrile is a stronger electron-withdrawing group than hydroxyl, likely making it more reactive in electrophilic substitutions but less stable under reducing conditions .
- Acetyl Group Utility : 2-Bromo-5-acetylpyridine’s acetyl moiety offers a site for condensation reactions (e.g., forming heterocycles), whereas the nitrile group in the target compound may participate in nucleophilic additions .
Electronic and Computational Insights
While direct computational studies on the target compound are absent, demonstrates that density functional theory (DFT) analyses of related pyridine derivatives reveal non-planar molecular geometries and localized HOMO/LUMO distributions on aromatic rings . For the target compound, the hydroxyl and bromo groups would likely perturb electron density, affecting frontier orbital energies and reactivity. For example:
- HOMO : Localized on the electron-rich hydroxyl and pyridine ring.
- LUMO : Influenced by the electron-withdrawing nitrile and bromo groups.
Such analyses could predict sites for electrophilic or nucleophilic attacks, guiding synthetic modifications.
Biological Activity
2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a chemical compound that has garnered interest in various fields due to its potential biological activities. This compound features a bromine atom, a hydroxyl group, and a cyano group attached to a pyridine ring, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.
The molecular formula of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile is , with a molecular weight of approximately 215.06 g/mol. The presence of the bromine atom and hydroxyl group enhances its reactivity, allowing for various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrN2O |
| Molecular Weight | 215.06 g/mol |
| IUPAC Name | 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile |
| InChI Key | [InChI Key Here] |
| Canonical SMILES | [SMILES Here] |
The biological activity of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyridine derivatives.
- Protein Binding : It has shown potential for binding with proteins, which could influence cellular signaling pathways.
- Nucleic Acid Interaction : The cyano group may facilitate interactions with nucleic acids, potentially affecting gene expression.
Pharmacological Properties
Research indicates that compounds containing pyridine rings often demonstrate diverse pharmacological properties. For example, studies have reported the following activities associated with similar compounds:
- Antimicrobial Activity : Some pyridine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Effects : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical models.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of several pyridine derivatives, including those structurally related to 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new therapeutic agents against resistant strains .
- Anticancer Research : Another investigation focused on the synthesis and evaluation of pyridine-based compounds for anticancer activity. The study found that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer potential .
- Inflammation Studies : Research into the anti-inflammatory properties of related compounds revealed that they could significantly reduce pro-inflammatory cytokines in vitro, suggesting a mechanism by which these compounds could be beneficial in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of 2-(6-Bromo-5-hydroxypyridin-3-yl)acetonitrile, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile | Bromine at a different position | Moderate antimicrobial activity |
| 5-Hydroxypyridine | Lacks bromine and cyano groups | Broad pharmacological properties |
| 4-Bromo-3-hydroxypyridine | Bromine at a different position | Potential anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
